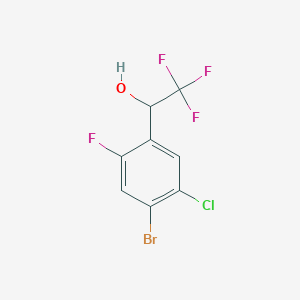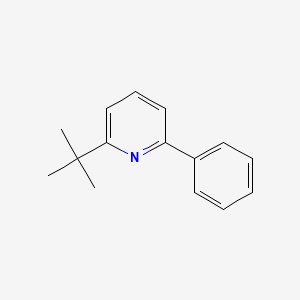
Methyl(4,5-dimethyl-2-nitrophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl(4,5-dimethyl-2-nitrophenyl)carbamate is an organic compound belonging to the carbamate family It is characterized by the presence of a carbamate group attached to a methylated nitrophenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl(4,5-dimethyl-2-nitrophenyl)carbamate typically involves the reaction of 4,5-dimethyl-2-nitrophenol with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
Methyl(4,5-dimethyl-2-nitrophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
Oxidation: Formation of 4,5-dimethyl-2-aminophenyl carbamate.
Reduction: Formation of 4,5-dimethyl-2-nitroaniline and carbon dioxide.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
科学研究应用
Methyl(4,5-dimethyl-2-nitrophenyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of pesticides and herbicides due to its biological activity.
作用机制
The mechanism of action of methyl(4,5-dimethyl-2-nitrophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential metabolic pathways, leading to the antimicrobial and antioxidant effects observed in research studies .
相似化合物的比较
Similar Compounds
Methyl(4-nitrophenyl)carbamate: Similar structure but lacks the dimethyl groups on the phenyl ring.
Methyl(2-methyl-4,6-dinitrophenyl)carbonate: Contains additional nitro groups and a different ester linkage.
2-Methyl-4-nitrophenyl N-(4-methyl-3-nitrophenyl)carbamate: Contains additional nitro and methyl groups on the phenyl rings.
Uniqueness
Methyl(4,5-dimethyl-2-nitrophenyl)carbamate is unique due to the presence of both methyl and nitro groups on the phenyl ring, which can influence its reactivity and biological activity. The specific arrangement of these groups can enhance its effectiveness as an antimicrobial and antioxidant agent compared to other similar compounds .
属性
分子式 |
C10H12N2O4 |
|---|---|
分子量 |
224.21 g/mol |
IUPAC 名称 |
methyl N-(4,5-dimethyl-2-nitrophenyl)carbamate |
InChI |
InChI=1S/C10H12N2O4/c1-6-4-8(11-10(13)16-3)9(12(14)15)5-7(6)2/h4-5H,1-3H3,(H,11,13) |
InChI 键 |
CUTVDAKXUMTYLI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])NC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13120504.png)
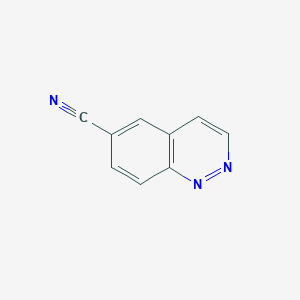

![benzyl N-[(2S)-1-[[1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13120523.png)
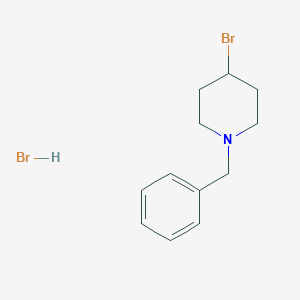

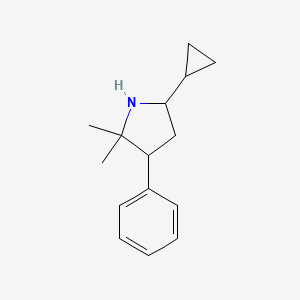

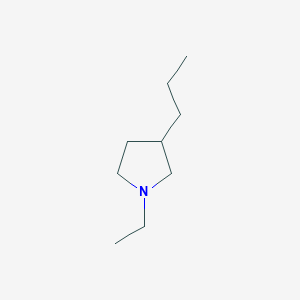
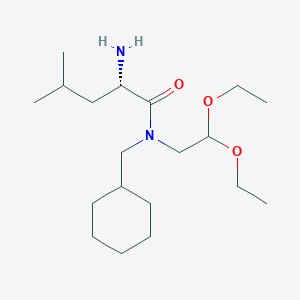
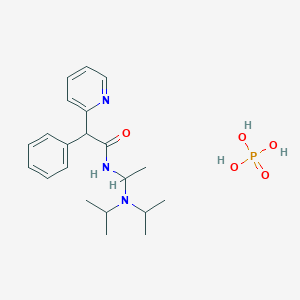
![6-Fluorobenzo[b]thiophen-5-amine](/img/structure/B13120587.png)
